molecular formula C12H14N2O B12945534 2,5,5-Trimethyl-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 61654-25-9

2,5,5-Trimethyl-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12945534
CAS No.: 61654-25-9
M. Wt: 202.25 g/mol
InChI Key: RTNXDGKUNIVMPK-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a phenyl-substituted ketone with an amine in the presence of an acid catalyst. The reaction conditions may include:

  • Temperature: 80-120°C
  • Solvent: Ethanol or methanol
  • Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl ring or imidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, 25-50°C

    Reduction: Lithium aluminum hydride, ether, 0-25°C

    Substitution: Halogenating agents, alkylating agents, various solvents, and temperatures

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives

    Reduction: Amines or partially reduced intermediates

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed study.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazole
  • 4,5-Dimethylimidazole
  • 1-Phenyl-2-methylimidazole

Comparison

Compared to similar compounds, 2,4,4-Trimethyl-1-phenyl-1H-imidazol-5(4H)-one may exhibit unique properties due to the presence of three methyl groups and a phenyl ring. These structural features can influence its reactivity, biological activity, and physical properties.

Properties

CAS No.

61654-25-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2,5,5-trimethyl-3-phenylimidazol-4-one

InChI

InChI=1S/C12H14N2O/c1-9-13-12(2,3)11(15)14(9)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

RTNXDGKUNIVMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)N1C2=CC=CC=C2)(C)C

Origin of Product

United States

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